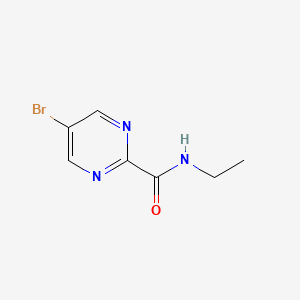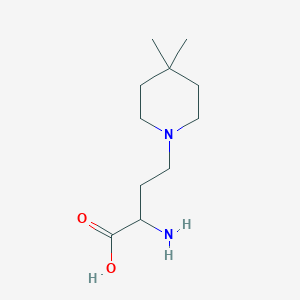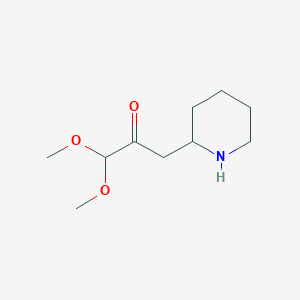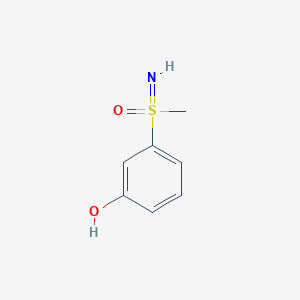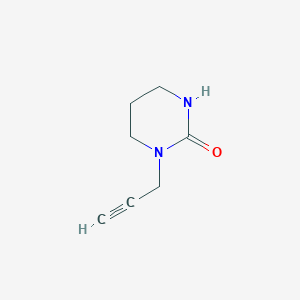![molecular formula C10H12N2O3 B13647751 6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, dyes, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step processes. One common method starts with the reaction of 5-oxo-tetrahydrofuran-2-carboxylic acid with a benzylating or alkylating agent to form a hydroxy-glutaric acid diester. This intermediate is then reacted with a nitrophenol derivative, followed by cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert nitro groups to amino groups.
Substitution: Common in the modification of the oxazine ring to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Hydroxycyclohexyl)amino-2-phenyl-7H-pyrrolopyrimidine
- 3-Oxo-3,4-dihydro-2H-benz-(1,4)-oxazin-6-yl)-propionic acid derivatives
Uniqueness
6-Amino-4-(2-hydroxyethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
6-amino-4-(2-hydroxyethyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H12N2O3/c11-7-1-2-9-8(5-7)12(3-4-13)10(14)6-15-9/h1-2,5,13H,3-4,6,11H2 |
Clé InChI |
VIPMMSYZFJWOMH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C2=C(O1)C=CC(=C2)N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


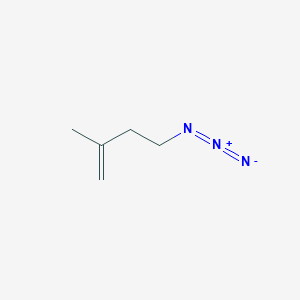


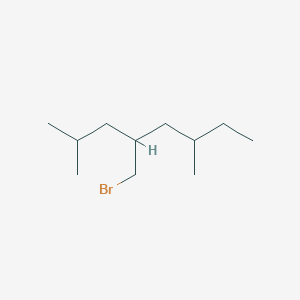
![(6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13647711.png)
![(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)
